molecular formula C7H7NO7S B11781470 4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid

Cat. No.: B11781470
M. Wt: 249.20 g/mol
InChI Key: CRMOMGZSAJKGPA-UHFFFAOYSA-N
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Description

4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid is an organic compound featuring a nitrofuran ring substituted with a methylsulfonylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid typically involves the nitration of a furan ring followed by the introduction of the methylsulfonylmethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the furan ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the furan ring.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The methylsulfonylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic with similar structural features.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid is unique due to the presence of the methylsulfonylmethyl group, which may confer distinct chemical and biological properties compared to other nitrofuran compounds. This uniqueness can be leveraged in the development of new therapeutic agents and industrial applications.

Properties

Molecular Formula

C7H7NO7S

Molecular Weight

249.20 g/mol

IUPAC Name

4-(methylsulfonylmethyl)-5-nitrofuran-2-carboxylic acid

InChI

InChI=1S/C7H7NO7S/c1-16(13,14)3-4-2-5(7(9)10)15-6(4)8(11)12/h2H,3H2,1H3,(H,9,10)

InChI Key

CRMOMGZSAJKGPA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(OC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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